![molecular formula C22H22FN3O5 B2768922 6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875158-99-9](/img/structure/B2768922.png)
6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 875158-99-9) is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. This class is known for its potential biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This article focuses on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The molecular formula of the compound is C22H22FN3O5 with a molecular weight of 427.4 g/mol. It features a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂FN₃O₅ |
Molecular Weight | 427.4 g/mol |
CAS Number | 875158-99-9 |
Synthesis
The synthesis of this compound has been reported through various methods focusing on efficient routes to obtain high yields. One notable method involves the cyclocondensation of acetic acid derivatives with specific aryl substituents that enhance the inhibitory activity against PARP enzymes .
The primary biological activity of this compound lies in its role as an inhibitor of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA. Inhibition of these enzymes leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death—especially in cells deficient in homologous recombination repair mechanisms.
Inhibitory Activity
Research indicates that the compound exhibits potent inhibitory effects against both PARP-1 and PARP-2 isoforms. A study demonstrated that at a concentration of 10 μM, derivatives containing this specific pyrrolo[3,4-d]pyrimidine scaffold showed complete inhibition of PARP-2 activity while retaining varying degrees of inhibition on PARP-1 . The structure–activity relationship (SAR) studies highlighted that the presence of the p-fluorobenzyl group significantly enhances the inhibitory potency and selectivity towards PARP-2.
Compound | PARP-1 Inhibition (%) | PARP-2 Inhibition (%) |
---|---|---|
6-(4-fluorobenzyl)-... | 23.85 - 50.21 | Complete (100%) |
Other derivatives | Varies | Varies |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study published in JNAS reported that compounds with similar scaffolds exhibited significant anticancer properties by inducing apoptosis in cancer cell lines through PARP inhibition .
- Selectivity Profile : Research findings indicated that while some derivatives were non-selective inhibitors (affecting both PARP-1 and PARP-2), others displayed a marked preference for PARP-2 over PARP-1, suggesting potential for targeted cancer therapies .
- Therapeutic Applications : Given its mechanism as a PARP inhibitor, this compound is being explored for use in combination therapies with other anticancer agents to enhance therapeutic efficacy in cancers with BRCA mutations or other homologous recombination deficiencies.
Propriétés
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-29-16-8-13(9-17(30-2)20(16)31-3)19-18-15(24-22(28)25-19)11-26(21(18)27)10-12-4-6-14(23)7-5-12/h4-9,19H,10-11H2,1-3H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEFYICSZWEJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.